N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA typically involves the reaction of 3,5-dimethoxybenzoic acid with 9,10-dioxo-9,10-dihydroanthracene-2-thiourea under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, or inducing specific cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethoxybenzoyl)thiourea: A simpler analog with similar structural features.
N-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)thiourea: Another analog with a similar anthracene moiety.
Uniqueness
N-(3,5-DIMETHOXYBENZOYL)-N’-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)THIOUREA is unique due to its combination of the 3,5-dimethoxybenzoyl and 9,10-dioxo-9,10-dihydro-2-anthracenyl moieties, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C24H18N2O5S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C24H18N2O5S/c1-30-15-9-13(10-16(12-15)31-2)23(29)26-24(32)25-14-7-8-19-20(11-14)22(28)18-6-4-3-5-17(18)21(19)27/h3-12H,1-2H3,(H2,25,26,29,32) |
InChI Key |
LHECFPPHTKQRML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.